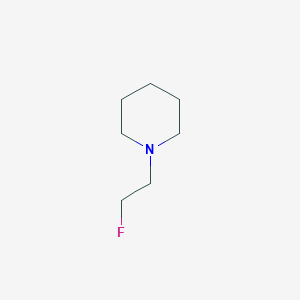

1-(2-Fluoroethyl)piperidine

描述

Structure

3D Structure

属性

分子式 |

C7H14FN |

|---|---|

分子量 |

131.19 g/mol |

IUPAC 名称 |

1-(2-fluoroethyl)piperidine |

InChI |

InChI=1S/C7H14FN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 |

InChI 键 |

OVJXCAXFJTWWSX-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)CCF |

产品来源 |

United States |

The Piperidine Scaffold: a Privileged Motif in Chemical and Medicinal Realms

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant structural motif in the landscape of organic and medicinal chemistry. atamanchemicals.comnih.gov Its prevalence stems from a combination of inherent structural features and proven utility in a vast array of biologically active compounds. atamanchemicals.comresearchgate.net

The piperidine scaffold is a cornerstone in the design of numerous pharmaceuticals, with its presence noted in over twenty classes of drugs. nih.govresearchgate.net These include treatments for a wide range of conditions, from central nervous system disorders and pain management to cardiovascular diseases and cancer. atamanchemicals.comresearchgate.netencyclopedia.pub Well-known medications such as the antipsychotics haloperidol (B65202) and risperidone (B510) contain this fundamental ring system, underscoring its importance in drug development. atamanchemicals.com The flexible, chair-like conformation of the piperidine ring allows it to present substituents in well-defined spatial orientations, making it an ideal framework for interacting with biological targets like receptors and enzymes. atamanchemicals.com

The versatility of the piperidine moiety extends beyond its direct incorporation into drug molecules. It serves as a crucial building block and intermediate in the synthesis of more complex chemical architectures. nih.gov Its nitrogen atom provides a convenient handle for various chemical transformations, including alkylation and acylation, allowing for the systematic exploration of structure-activity relationships. atamanchemicals.com The development of efficient methods for the synthesis and functionalization of substituted piperidines remains an active and important area of modern organic chemistry research. nih.gov

The Influence of Fluorine: Modulating Molecular Properties for Enhanced Performance

The strategic introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in drug discovery and materials science. numberanalytics.comnumberanalytics.com This is attributed to the unique electronic properties of the fluorine atom, which can profoundly influence the physicochemical and biological characteristics of a compound. numberanalytics.comnumberanalytics.com

Fluorine is the most electronegative element, and its presence can significantly alter a molecule's acidity, basicity, and dipole moment. numberanalytics.com The substitution of hydrogen with fluorine, which is of a similar size, can lead to enhanced metabolic stability. numberanalytics.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes and thereby increasing the drug's half-life in the body. numberanalytics.com

Furthermore, the incorporation of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com Increased lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for reaching its intended target. numberanalytics.comontosight.ai It is estimated that approximately 20% of all modern pharmaceuticals contain at least one fluorine atom, a testament to its significant role in medicinal chemistry. acs.org The use of fluorine has led to the development of drugs with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.comthieme-connect.com

1 2 Fluoroethyl Piperidine: a Versatile Building Block and Research Tool

Strategies for Direct Introduction of the 2-Fluoroethyl Moiety onto Piperidine

The direct attachment of a 2-fluoroethyl group to the piperidine nitrogen is a primary strategy for the synthesis of this compound. This can be achieved through alkylation with specific fluoroethylating reagents or via nucleophilic fluorination routes.

Alkylation Approaches with Fluoroethylating Reagents

The N-alkylation of piperidine is a common method for introducing various functional groups. researchgate.net For the synthesis of this compound, this involves reacting piperidine with a suitable 2-fluoroethylating agent. Common alkylating agents include 2-fluoroethyl halides (e.g., bromide or iodide) or other derivatives with good leaving groups. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net

For instance, the reaction of piperidine with 1-bromo-2-fluoroethane (B107303) in a suitable solvent like acetonitrile (B52724) or DMF, often with a base such as potassium carbonate, yields this compound. researchgate.net The choice of solvent and base can be optimized to improve reaction yields and minimize side reactions.

Table 1: Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Product |

| 1-Bromo-2-fluoroethane | K₂CO₃ | Acetonitrile | This compound |

| 1-Iodo-2-fluoroethane | N,N-diisopropylethylamine | Acetonitrile | This compound |

| 2-Fluoroethyl tosylate | NaH | DMF | This compound |

This table presents illustrative examples of alkylation reactions for the synthesis of this compound.

Nucleophilic Fluorination Routes

An alternative approach involves the nucleophilic fluorination of a precursor molecule already containing the piperidine ring and a hydroxyethyl (B10761427) group. A common precursor for this method is 2-(piperidin-1-yl)ethanol. This alcohol can be converted to a sulfonate ester (e.g., mesylate or tosylate), which is then subjected to nucleophilic substitution with a fluoride (B91410) source. nih.gov

Reagents like potassium fluoride (KF) in combination with a phase-transfer catalyst or other fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) are often employed. nih.govnih.gov The reaction conditions, including temperature and solvent, are critical to ensure efficient displacement of the leaving group by the fluoride ion and to avoid elimination side reactions. beilstein-journals.org

A notable development in this area is the use of novel fluorinating reagents like DMPU/HF, which has been shown to be effective in the diastereoselective synthesis of fluorinated heterocycles. nih.gov While not directly applied to this compound in the provided context, its efficacy in related systems suggests potential applicability. nih.gov

Synthesis of Fluorinated Piperidine Scaffolds via Heterogeneous Hydrogenation

Heterogeneous hydrogenation of fluorinated pyridines offers a powerful and robust method for accessing a wide range of fluorinated piperidines. nih.govhuji.ac.ilacs.org This strategy is particularly valuable for synthesizing piperidines with fluorine substitution on the ring itself.

Chemoselective Reduction of Fluoropyridines

A significant advancement in this area is the development of methods for the chemoselective reduction of fluoropyridines in the presence of other reducible functional groups. nih.govhuji.ac.ilacs.org A simple and robust protocol utilizes a commercially available heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), often in the presence of a Brønsted acid like HCl. nih.govsci-hub.se This method allows for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines. nih.govhuji.ac.ilacs.org

The reaction conditions are generally mild and show high tolerance for air and moisture, making the process practical and scalable. nih.gov This methodology has been successfully applied to the synthesis of various fluorinated piperidine derivatives, including those with additional substituents. acs.orgrsc.org

Table 2: Heterogeneous Hydrogenation of Fluoropyridines

| Substrate | Catalyst | Conditions | Product | Yield | Diastereomeric Ratio |

| 3-Fluoropyridine (B146971) | Pd(OH)₂/C | H₂, HCl, MeOH | Cbz-3-fluoropiperidine | High | >95:5 |

| 5-Fluoro-2-phenylpyridine | Pd/C | H₂, HCl, MeOH | cis-5-Fluoro-2-phenylpiperidine | Good | Good |

| Difluoropyridine | Pd(OH)₂/C | H₂, HCl, MeOH | Cbz-difluoropiperidine | 30% | - |

This table summarizes representative examples of the heterogeneous hydrogenation of fluoropyridines. nih.govacs.org

Diastereoselective Synthesis of Fluoro-substituted Piperidines

The heterogeneous hydrogenation of substituted fluoropyridines often proceeds with high diastereoselectivity, typically affording the cis-isomer as the major product. nih.govacs.org This stereochemical outcome is a key advantage of this method. For instance, the hydrogenation of 3-fluoropyridine derivatives can lead to cis-3-fluoropiperidines with excellent diastereomeric ratios. nih.gov

Furthermore, this approach can be extended to the synthesis of enantioenriched fluorinated piperidines by employing chiral auxiliaries or catalysts. nih.govacs.orgdicp.ac.cnacs.org For example, the hydrogenation of an oxazolidine-substituted pyridine (B92270), followed by cleavage of the auxiliary, can provide enantioenriched fluorinated piperidines. nih.govacs.org The asymmetric hydrogenation of pyridinium (B92312) salts has also emerged as a powerful tool for accessing chiral piperidines. acs.orgrsc.org

Radical Cyclization and Intramolecular Amination Approaches to Piperidine Rings

Radical cyclization and intramolecular amination reactions provide alternative retrosynthetic pathways to the piperidine skeleton. organic-chemistry.orgnih.gov These methods involve the formation of the piperidine ring from an acyclic precursor.

Radical cyclization processes have been successfully employed in the synthesis of substituted piperidines. acs.orgnih.gov For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using a radical initiator like AIBN and a reagent such as tributyltin hydride can afford 2,4-disubstituted piperidines. organic-chemistry.orgacs.org The diastereoselectivity of these reactions can be influenced by the choice of the radical mediator. acs.orgnih.gov

Intramolecular amination reactions offer another route to piperidine rings. nih.govacs.orgmdpi.com These reactions typically involve the cyclization of an amino group onto an activated or unactivated double bond or other electrophilic center within the same molecule. Metal-catalyzed processes, such as those employing copper or palladium, have been developed to facilitate these transformations. nih.govacs.org For example, copper(II) carboxylate can promote the intramolecular carboamination of unactivated alkenes to form N-functionalized piperidines. nih.gov

While these methods are powerful for constructing the core piperidine ring, the synthesis of this compound itself would require the use of an appropriately functionalized acyclic precursor containing the 2-fluoroethylamino moiety.

Multi-Component Reactions for Complex Piperidine Derivatives

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, including polysubstituted piperidines. nih.govutexas.edu These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the initial reactants. nih.gov This strategy allows for the rapid generation of molecular diversity and complexity from simple precursors. utexas.edu

Several MCR strategies have been developed for constructing the piperidine ring. A notable example is a four-component reaction that yields highly functionalized piperidone scaffolds through a sequence involving an intermolecular Diels-Alder reaction. utexas.edu Catalysis plays a crucial role in the success of these reactions. For instance, catalysts such as tetrabutylammonium tribromide (TBATB) and the water-compatible Zirconium oxychloride (ZrOCl₂·8H₂O) have been effectively used in one-pot, three-component transformations to produce functionalized piperidines. nih.gov

Biocatalysis has also been harnessed for MCRs. In one innovative approach, an immobilized Candida antarctica lipase (B570770) B (CALB) was used as a reusable catalyst for the reaction between a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to yield valuable piperidine derivatives. wikipedia.org This biocatalytic method not only proved effective but also demonstrated superior catalytic efficiency compared to the pure enzyme. wikipedia.org

A summary of various catalytic systems used in MCRs for piperidine synthesis is provided below.

| Catalyst System | Reactants | Type of Piperidine Derivative | Reference |

| Trimethylsilyl iodide (TMSI) | Varies | Highly functionalized piperidines | researchgate.net |

| Co(II) nanoparticles on magnetic cellulose | Varies | Substituted piperidines | researchgate.net |

| 5-Sulfosalicylic acid (organocatalyst) | Varies | Highly functionalized piperidines | researchgate.net |

| Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate ester | Clinically valuable piperidines | wikipedia.org |

| ZrOCl₂·8H₂O | Aromatic aldehydes, Amines, Acetoacetic esters | Functionalized piperidine scaffolds | nih.gov |

These MCR methodologies provide powerful tools for creating diverse libraries of piperidine-containing compounds, which could be adapted for the synthesis of complex analogues of this compound.

Stereoselective Synthesis of Enantiopure this compound Derivatives

While this compound itself is an achiral molecule, the stereoselective synthesis of its derivatives, where chirality is introduced on the piperidine ring, is a significant synthetic challenge. Accessing enantiopure forms of these derivatives is crucial for applications where specific stereoisomers are required.

One of the most widely studied methods for obtaining enantioenriched piperidines is the asymmetric hydrogenation of substituted pyridine precursors. rsc.org For instance, Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using chiral ligands like MeO-BoQPhos has been shown to produce enantioenriched piperidines with high levels of enantioselectivity (up to 93:7 er). figshare.com This methodology offers a concise route to chiral piperidine-containing compounds. figshare.com

Another powerful strategy involves the use of the chiral pool , where syntheses begin with readily available enantiopure starting materials. A relevant example is the synthesis of piperidine alkaloids from enantiopure 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester. nih.gov This precursor, structurally similar to the target compound (differing by a hydroxyl instead of a fluoro group), can be elaborated through various synthetic steps to yield specific enantiomers of complex alkaloids. nih.gov A similar approach could be envisioned where the hydroxyl group is converted to a fluorine atom via nucleophilic substitution at an appropriate stage.

More advanced techniques focus on the stereoselective formation of the C-F bond itself. A novel method involves the desymmetrization of geminal difluoroalkanes through a frustrated Lewis pair (FLP) mediated monoselective C–F activation , using a chiral sulfide (B99878) as the Lewis base. This approach allows for the stereoselective activation of enantiotopic fluorine atoms, providing access to a wide variety of enantio- and diastereo-enriched fluorinated products.

Synthetic Transformations of the 2-Fluoroethyl Group on Piperidine

The 2-fluoroethyl group on the piperidine nitrogen is not merely a static substituent; it can serve as a handle for further synthetic transformations. The reactivity of this group is dominated by the strong, highly polarized carbon-fluorine bond.

Current synthetic routes to monofluorinated piperidines often rely on electrophilic fluorination or nucleophilic substitution on pre-functionalized precursors. However, transformations of the already-formed 2-fluoroethyl moiety present unique challenges and opportunities for late-stage functionalization.

Nucleophilic Substitution Reactions of the Fluorine Atom

The direct nucleophilic substitution of the fluorine atom in an aliphatic C(sp³)–F bond is an exceptionally challenging transformation due to the bond's high strength and the poor leaving group ability of the fluoride anion. Consequently, conventional Sₙ2 reactions on substrates like this compound are generally not feasible under standard conditions.

To overcome this hurdle, advanced methods involving the activation of the C–F bond are required. A cutting-edge strategy employs Frustrated Lewis Pairs (FLPs) . An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows the FLP to activate small molecules, including heterolytically cleaving otherwise inert bonds. wikipedia.org

In the context of C–F activation, an FLP can interact with the fluoroalkane, weakening the C–F bond and making the fluoride susceptible to abstraction by the Lewis acid component. This generates a carbocationic intermediate that can then be attacked by a nucleophile. This FLP-mediated approach represents a powerful, albeit complex, solution to the problem of "over-defluorination" that plagues many fluorocarbon functionalization reactions, enabling selective C-F bond activation. nih.govresearchgate.net This strategy provides a potential, non-classical pathway to replace the fluorine atom in the 2-fluoroethyl group with other functional groups.

Functionalization via Hydroxyacetimidamide or Similar Moieties

Radiosynthesis of [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE)

[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, abbreviated as [18F]SFE, is a radioligand developed for PET imaging of sigma (σ) receptors. mdpi.comnih.gov It is a potent σ1 receptor agonist labeled with the positron emitter fluorine-18, which has a physical half-life of 109.8 minutes. mdpi.comnih.govugd.edu.mk The development of [18F]SFE was prompted by the need for a σ1 receptor ligand with improved clearance from the central nervous system (CNS) for in vivo PET studies compared to its predecessor, [18F]1-(3-fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]FPS). nih.govugd.edu.mk

Precursor Synthesis and Radiolabeling Strategies

The radiosynthesis of [18F]SFE is achieved through a nucleophilic substitution reaction. The key precursor for this synthesis is 1-(2-tosyloxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine. The synthesis of this precursor typically involves multiple steps. A plausible route begins with the commercially available 4-piperidinemethanol, which is first protected, for instance, with a Boc group. The hydroxyl group is then reacted with 4-cyanophenol under Mitsunobu conditions or via Williamson ether synthesis. Following deprotection of the piperidine nitrogen, it is reacted with 2-bromoethanol. The resulting alcohol is then converted to the tosylate by reaction with tosyl chloride in the presence of a base, yielding the final precursor.

The radiolabeling strategy involves the nucleophilic substitution of the tosyl group of the precursor with [18F]fluoride. acs.org The [18F]fluoride is typically produced in a cyclotron and is activated by azeotropic drying with acetonitrile in the presence of a phase-transfer catalyst such as Kryptofix 2.2.2. and potassium carbonate. nih.gov The activated [18F]fluoride then displaces the tosylate leaving group on the precursor to form [18F]SFE.

Optimization of Radiochemical Yield and Purity

The optimization of the radiosynthesis of [18F]SFE is crucial for obtaining high radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA) for clinical applications. Several factors influence the efficiency of the nucleophilic fluorination reaction.

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally favor the nucleophilic substitution but can also lead to the degradation of the precursor and the final product, as well as the formation of unwanted byproducts. nih.govrsc.org Optimal temperatures are typically determined empirically and often range between 80°C and 150°C. nih.gov

Solvent: The choice of solvent is vital. Polar aprotic solvents like acetonitrile (CH3CN) and dimethylformamide (DMF) are commonly used as they effectively solvate the cationic complex of the phase-transfer catalyst while leaving the [18F]fluoride anion relatively unsolvated and thus highly nucleophilic. nih.gov The impact of the solvent on the RCY has been demonstrated in the synthesis of various [18F]fluoroethylating agents, with acetonitrile often showing superiority. mdpi.com

Base: A weak base, such as potassium carbonate (K2CO3), is typically added to neutralize any acidic impurities and maintain a suitable pH for the reaction. The concentration of the base needs to be carefully optimized, as high concentrations can lead to side reactions. rsc.org

Purification: After the reaction, the crude product is purified to remove unreacted precursor, [18F]fluoride, and other impurities. High-performance liquid chromatography (HPLC) is the standard method for the purification of [18F]SFE, ensuring high radiochemical and chemical purity. mdpi.comacs.org The use of solid-phase extraction (SPE) cartridges can also be employed as a simpler and faster purification method, although it may not always provide the same level of purity as HPLC. mdpi.com

A reported synthesis of [18F]SFE achieved a radiochemical yield of 59 ± 8% (n=6) at the end of bombardment, with a synthesis time of approximately 100 minutes. The resulting radiochemical purity was 98.3 ± 2.1%, and the specific activity was 106.93 ± 23.68 GBq/μmol. ugd.edu.mk

Interactive Data Table: Radiosynthesis Parameters of [18F]SFE

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 59 ± 8% | ugd.edu.mk |

| Radiochemical Purity (RCP) | 98.3 ± 2.1% | ugd.edu.mk |

| Specific Activity (SA) | 106.93 ± 23.68 GBq/μmol | ugd.edu.mk |

| Synthesis Time | ~100 minutes | ugd.edu.mk |

| Purification Method | High-Performance Liquid Chromatography (HPLC) | mdpi.comugd.edu.mk |

Automation in Radiotracer Production

The routine production of PET radiotracers like [18F]SFE for clinical use necessitates automated synthesis processes. nih.govresearchgate.net Automation offers several advantages, including increased reliability, reproducibility, and operator safety by minimizing radiation exposure. rsc.org Commercially available automated synthesis modules, such as the GE TRACERlab™ and AllinOne®, are widely used for the production of [18F]-labeled radiopharmaceuticals. nih.govresearchgate.net

An automated synthesis of a sigma-1 receptor ligand like [18F]SFE would typically involve the following steps programmed into the synthesis module:

Delivery of cyclotron-produced [18F]fluoride to the module.

Trapping of [18F]fluoride on an anion-exchange cartridge.

Elution of [18F]fluoride into the reactor vessel with a solution containing Kryptofix 2.2.2. and potassium carbonate.

Azeotropic drying of the [18F]fluoride complex.

Addition of the precursor solution in a suitable solvent (e.g., acetonitrile).

Heating of the reaction mixture at a predefined temperature for a specific duration.

Purification of the crude product using automated HPLC.

Formulation of the final product in a sterile, injectable solution.

The development of automated syntheses for various [18F]-labeled radiotracers, including those for sigma-1 receptors, has been successfully demonstrated, achieving high yields and purity under cGMP guidelines. nih.govresearchgate.net For instance, the automated synthesis of [18F]Fluspidine, another sigma-1 receptor PET tracer, has been established on a TRACERlab FX FN synthesis module. nih.govresearchgate.net

Synthesis of Other [18F]-Fluoroethylated Piperidine Radioligands

The this compound scaffold is a versatile platform for the development of various PET radioligands targeting different receptors in the brain.

[18F]-Labeled Thienylcyclohexylpiperidine Analogues

Thienylcyclohexylpiperidine (TCP) derivatives are known to bind to the NMDA receptor-linked calcium ionophore. Several [18F]-labeled TCP analogues have been synthesized and evaluated as potential radiotracers for in vivo imaging of this target.

One such analogue is 1-[1-(2-thienyl)-4-([18F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine . Its radiosynthesis was achieved through a nucleophilic substitution reaction of the corresponding tosyloxy precursor, 1-[1-(2-thienyl)-4-tosyloxycyclohexyl]-1,2,5,6-tetrahydropyridine, with no-carrier-added [18F]fluoride. researchgate.net

Interactive Data Table: Radiosynthesis of an [18F]-Labeled TCP Analogue

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | ~5-10% (decay corrected) | researchgate.net |

| Specific Activity (SA) | 500-1000 Ci/mmol | researchgate.net |

| Purification Method | Reverse-phase HPLC | researchgate.net |

| Precursor | 1-[1-(2-thienyl)-4-tosyloxycyclohexyl]-1,2,5,6-tetrahydropyridine | researchgate.net |

Although this tracer showed good uptake in the rat brain, the specific uptake in receptor-rich regions was modest. researchgate.net

[18F]-Fluoroethylated Carfentanil Derivatives

Carfentanil is a potent and selective μ-opioid receptor agonist. While [11C]carfentanil is widely used for PET imaging of μ-opioid receptors, its short half-life (20.4 minutes) limits its application. To overcome this, [18F]-fluoroethylated carfentanil derivatives have been developed.

A key example is [18F]fluoroethyl carfentanil ([18F]FE@CFN) , which is the 2-[18F]fluoroethyl ester of carfentanil. The synthesis of this radiotracer involves the reaction of the carfentanil carboxylic acid sodium salt with 2-[18F]fluoroethyl tosylate ([18F]FETs). mdpi.com The precursor, 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine-carboxylic acid (desmethyl carfentanil free acid), is synthesized through a multi-step process. meduniwien.ac.at

Interactive Data Table: Radiosynthesis of [18F]FE@CFN

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 36% (overall) | mdpi.com |

| Synthesis Time | 100 minutes | mdpi.com |

| Precursor | Carfentanil carboxylic acid sodium salt | mdpi.com |

| Radiolabeling Agent | 2-[18F]Fluoroethyl tosylate ([18F]FETs) | mdpi.com |

Preclinical In Vivo Evaluation of [¹⁸F]-Radioligands in Non-Human Mammals

Following promising in vitro results, [¹⁸F]-labeled this compound derivatives are advanced to preclinical in vivo studies in animal models to assess their biodistribution, pharmacokinetics, and specific binding in a living system.

Biodistribution studies in rodents reveal the uptake and clearance of the radiotracer from various organs over time. For σ₁ receptor ligands, high brain uptake is a desirable characteristic.

Studies with [¹⁸F]19 (1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]) in ICR mice showed excellent initial brain uptake and slow washout. researchgate.net Similarly, [¹⁸F]fluspidine displayed high initial uptake in the mouse brain. neurosci.cn The biodistribution of [¹⁸F]SFE was characterized in rats, showing that the compound had favorable kinetics with a 40% washout from the brain over a 90-minute period. researchgate.net

PET imaging in mice with [¹⁸F]FTC-146 also demonstrated high uptake of the radioligand in the brain. google.com In a study with [¹⁸F]FEt-PPZ in tumor-bearing mice, clearance was observed through both renal and hepatobiliary routes, with moderate to high activity in the liver, spleen, intestine, and kidneys. rsc.org An ¹⁸F-labeled rhodamine B derivative, evaluated in rats, showed significant accumulation in the heart (2.06 ± 0.61 %ID/g), kidneys (8.31 ± 0.81 %ID/g), and spleen (5.63 ± 0.78 %ID/g) at 60 minutes post-injection. nih.gov

Table 2: Biodistribution of Selected [¹⁸F]-Labeled Piperidine Derivatives in Rodents (60 min post-injection)

| Compound | Species | Organ | Uptake (% Injected Dose per Gram) | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluoroethylrhodamine B | Rat | Heart | 2.06 ± 0.61 | nih.gov |

| Liver | 0.89 ± 0.07 | nih.gov | ||

| Spleen | 5.63 ± 0.78 | nih.gov | ||

| Kidney | 8.31 ± 0.81 | nih.gov | ||

| Blood | 0.08 ± 0.03 | nih.gov | ||

| [¹⁸F]FTC-146 | Mouse | Brain | High | google.com |

| [¹⁸F]19 | Mouse | Brain | Excellent | researchgate.net |

To confirm that the radiotracer binds specifically to the target receptor in vivo, blocking studies are performed. This involves pre-treating the animal with a high dose of a known, non-radioactive ligand for the target receptor, which should block the binding of the radiotracer.

For [¹⁸F]19, ex vivo autoradiography in Sprague-Dawley rats demonstrated high accumulation in brain regions known to have high densities of σ₁ receptors. researchgate.net The specificity of [¹⁸F]fluspidine binding was confirmed in mice using the σ receptor antagonist haloperidol (B65202), which significantly reduced tracer uptake. researchgate.netmdpi.com

In rhesus monkeys, the binding specificity of spirocyclic piperidine derivatives was assessed using the σ₁ receptor agonist SA4503. Pre-treatment with SA4503 (0.5 mg/kg) resulted in a significant reduction in radiotracer uptake in the brain, blocking approximately 85% of [¹⁸F]-2 binding and ~95% of [¹⁸F]-4 binding, confirming high specific binding in vivo. researchgate.netsnmjournals.org Similarly, pre-treatment with a non-radioactive version of [¹⁸F]FTC-146 (CM304) reduced its binding in the mouse brain by 83% at 60 minutes, indicating that the accumulation represents specific binding to σ₁ receptors. google.com However, blocking studies in rats with a selective σ₂ receptor compound did cause a small but noticeable reduction in [¹⁸F]SFE uptake, suggesting minor cross-reactivity. google.com

Structural and Conformational Analysis of 1 2 Fluoroethyl Piperidine and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural confirmation of 1-(2-Fluoroethyl)piperidine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns.

Interpretation of ¹H and ¹³C-NMR Shifts for Structural Elucidation

The ¹H and ¹³C-NMR spectra of this compound are predicted to show characteristic signals that confirm its structure. The piperidine (B6355638) ring protons typically appear as complex multiplets in the upfield region, while the carbons are observed in the aliphatic region of the ¹³C spectrum. The presence of the N-(2-fluoroethyl) substituent introduces distinct features.

In the ¹H-NMR spectrum, the protons on the ethyl chain are split by the adjacent fluorine atom, resulting in a characteristic doublet of triplets for the methylene group attached to the nitrogen and a doublet of triplets for the methylene group attached to the fluorine. The protons on the piperidine ring alpha to the nitrogen (C2/C6) are expected to be shifted downfield due to the inductive effect of the nitrogen atom.

In the ¹³C-NMR spectrum, the carbon atom directly bonded to the fluorine (Cβ of the ethyl group) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon alpha to the nitrogen (Cα of the ethyl group) and the C2/C6 carbons of the piperidine ring will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The chemical shifts are influenced by the electronegativity of both the nitrogen and fluorine atoms.

Table 1: Predicted ¹H and ¹³C-NMR Chemical Shifts and Coupling Constants for this compound Predicted data is based on established principles of NMR spectroscopy and data for analogous structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| Piperidine C2/C6-H | ~2.5 - 2.7 | ~54 - 56 | |

| Piperidine C3/C5-H | ~1.5 - 1.7 | ~26 - 28 | |

| Piperidine C4-H | ~1.4 - 1.6 | ~24 - 26 | |

| N-CH₂- (α-carbon) | ~2.7 - 2.9 (dt) | ~58 - 60 | ²JHF ≈ 20-30, ³JHH ≈ 6-7 |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion (M⁺) peak corresponding to its molecular weight (C₇H₁₄FN, 131.19 g/mol ). The fragmentation of N-alkyl amines is typically dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom libretexts.org. This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, the primary fragmentation pathway would involve the loss of a fluoroethyl radical (•CH₂CH₂F) or cleavage within the ring to produce a characteristic base peak. The most prominent fragmentation is the α-cleavage of the Cα-Cβ bond of the ethyl group, leading to the loss of a •CH₂F radical and formation of an ion at m/z 100. Another significant fragmentation pathway common to piperidine derivatives is the loss of a hydrogen atom from the carbon alpha to the nitrogen, followed by ring opening.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental data, offering detailed insights into the molecule's conformational preferences, energy landscapes, and physicochemical properties nih.gov.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the chair conformation of the piperidine ring and the rotational isomers (rotamers) of the N-(2-fluoroethyl) side chain. The piperidine ring itself undergoes rapid chair-to-chair interconversion.

Computational studies on analogous fluorinated piperidines reveal that the conformational preferences are governed by a delicate balance of steric effects, hyperconjugation, and electrostatic interactions d-nb.inforesearchgate.net. The orientation of the fluoroethyl group relative to the piperidine ring is critical. The energy landscape is determined by rotation around the N-C1' and C1'-C2' bonds of the side chain. It is expected that the lowest energy conformer will adopt a geometry that minimizes steric hindrance while potentially being stabilized by gauche effects or intramolecular hydrogen bonding in a protonated state. Density Functional Theory (DFT) calculations, such as those using the M06-2X functional, have been effectively used to predict the stability of different conformers in both the gas phase and in solution nih.gov. For similar N-substituted piperidines, the substituent can adopt either an axial or equatorial position, with the equatorial position generally being more stable to avoid steric clashes.

Prediction of Physicochemical Properties (e.g., Lipophilicity, pKa)

The physicochemical properties of this compound, such as its basicity (pKa) and lipophilicity (logP), are critical for predicting its behavior in biological systems. These properties can be reliably estimated using computational algorithms.

pKa : The pKa of a molecule indicates its ionization state at a given pH. The parent piperidine molecule has a pKa of approximately 11.2. N-alkylation typically increases basicity due to the electron-donating nature of the alkyl group. However, the presence of the highly electronegative fluorine atom in the ethyl group will exert an electron-withdrawing inductive effect, which is known to decrease the basicity of nearby amino groups . This effect attenuates with distance. Therefore, the pKa of this compound is predicted to be slightly lower than that of N-ethylpiperidine but likely similar to or slightly higher than piperidine itself.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Rationale |

|---|---|---|

| pKa | ~10.5 - 11.0 | The base-strengthening effect of the N-alkyl group is counteracted by the electron-withdrawing inductive effect of the distal fluorine atom . |

| logP | ~1.2 - 1.5 | Increased carbon count relative to piperidine (logP ≈ 0.8) leads to higher lipophilicity nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity mdpi.com. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation : A wide range of molecular descriptors for each compound is calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) mdpi.com.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable) mdpi.comnih.gov.

Validation : The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a test set of compounds not used in model generation mdpi.com.

For piperidine derivatives, QSAR studies have successfully modeled activities such as acetylcholinesterase inhibition, highlighting the importance of descriptors related to molecular shape, lipophilicity, and electronic properties in determining biological function nih.gov. Such models can guide the rational design of new, more potent analogs of this compound.

Reactivity and Chemical Stability of the 2 Fluoroethyl Moiety in Piperidine Systems

Intramolecular Nucleophilic Displacement of Fluorine

The C-F bond is the strongest single bond to carbon, yet under specific structural arrangements, it can be surprisingly labile. In N-(2-fluoroethyl)amine systems, the nitrogen atom can act as an intramolecular nucleophile, leading to the displacement of the fluoride (B91410) ion. This process is a classic example of neighboring group participation.

The reaction proceeds via an intramolecular SN2 attack by the piperidine (B6355638) nitrogen on the carbon atom bearing the fluorine. This results in the formation of a highly strained, three-membered aziridinium (B1262131) cation intermediate (also referred to as an iminium or aziridinium ion) and the expulsion of a fluoride ion. acs.orgacs.org The formation of this intermediate is a key step that dictates the subsequent reactivity of the molecule. While the solid form of such compounds may exhibit acceptable stability, in solution, significant decomposition can occur, especially under physiological pH conditions. acs.org

The propensity for this intramolecular cyclization is influenced by several factors, including the nature of the nucleophile, the size of the ring being formed, and the conformational rigidity of the precursor molecule. For N-(2-fluoroethyl)amines, the formation of the three-membered aziridinium ring is generally a facile process. acs.org

The table below illustrates the general mechanism for the intramolecular nucleophilic displacement of fluorine in 1-(2-Fluoroethyl)piperidine.

Table 1: Mechanism of Intramolecular Nucleophilic Displacement

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Intramolecular SN2 attack | The lone pair of electrons on the piperidine nitrogen attacks the adjacent carbon atom bonded to fluorine. |

| 2 | Formation of Aziridinium Intermediate | A transient, high-energy three-membered ring containing a positively charged nitrogen atom is formed, with the release of a fluoride ion (F⁻). |

| 3 | Nucleophilic Ring-Opening | The strained aziridinium ring is highly susceptible to attack by external nucleophiles (e.g., water, biological nucleophiles), leading to ring-opened products. acs.orgresearchgate.net |

This inherent reactivity makes the 2-fluoroethyl group a potential liability in drug design, as the formation of the reactive aziridinium intermediate can lead to off-target alkylation and potential toxicity.

Susceptibility to Biological Nucleophiles and Defluorination Pathways

Beyond simple chemical instability, the 2-fluoroethyl moiety can be susceptible to metabolic transformation in biological systems, leading to defluorination. This process can occur through several enzymatic pathways.

One of the primary mechanisms of biological defluorination is through the action of cytochrome P450 (CYP) enzymes. acs.orgacs.org These enzymes can mediate the hydroxylation of fluorinated alkyl carbons. acs.org In the case of a 2-fluoroethyl group, hydroxylation at the carbon bearing the fluorine (the α-carbon) would lead to an unstable hemiaminal-like intermediate that can readily decompose, releasing fluoride.

Furthermore, the reactive aziridinium intermediate formed via intramolecular cyclization (as described in section 5.1) is highly electrophilic and can be readily attacked by biological nucleophiles such as the thiol group of glutathione (B108866) (GSH) or cysteine residues in proteins. This covalent modification of biological macromolecules is a significant concern in drug development as it can lead to idiosyncratic toxicity.

The table below summarizes potential biological defluorination pathways for a compound like this compound.

Table 2: Potential Biological Defluorination Pathways

| Pathway | Description | Mediating Factors | Potential Outcome |

|---|---|---|---|

| CYP-Mediated Oxidation | Direct enzymatic hydroxylation at the C-F bond or adjacent carbons. acs.orgacs.org | Cytochrome P450 enzymes | Formation of unstable intermediates that eliminate fluoride. |

| Attack by Biological Nucleophiles | The aziridinium intermediate formed from intramolecular cyclization is attacked by nucleophilic species like glutathione (GSH). acs.org | Glutathione S-transferases (GSTs), other nucleophilic biomolecules | Covalent adduct formation and potential toxicity. |

| Enzymatic Defluorination | Specific dehalogenase enzymes that can cleave carbon-fluorine bonds. | Dehalogenase enzymes | Release of inorganic fluoride. |

Implications of Fluoroalkyl Group Stability for Compound Design

The stability of a fluoroalkyl group is a critical consideration in the design of new therapeutic agents. While the introduction of fluorine can bestow desirable properties, the potential for instability and metabolic defluorination must be carefully managed.

The inherent reactivity of the N-(2-fluoroethyl) group, leading to the formation of a reactive aziridinium intermediate, can be a significant liability. acs.org However, in some contexts, this reactivity has been harnessed for the development of targeted covalent inhibitors or PET imaging agents where controlled reactivity is desired.

To mitigate the instability of the 2-fluoroethyl group on a nitrogen atom, medicinal chemists can employ several strategies:

Increase Steric Hindrance: Introducing bulky substituents near the nitrogen or the fluoroethyl group can sterically hinder the intramolecular cyclization.

Reduce Nucleophilicity of Nitrogen: Incorporating the nitrogen atom into an electron-withdrawing system, such as an amide, can decrease its nucleophilicity and reduce the rate of intramolecular attack. acs.org

Alter the Alkyl Chain Length: Increasing the distance between the nitrogen and the fluorine atom, for example by using a 3-fluoropropyl group, can significantly reduce the rate of intramolecular cyclization as the formation of a larger ring is kinetically less favorable. acs.org

The strategic placement of fluorine is paramount. While a 2-fluoroethyl group on a nitrogen can be labile, fluoroalkyl groups at other positions within a molecule, where intramolecular displacement is not feasible, can significantly enhance metabolic stability by blocking sites of metabolism. acs.org For instance, gem-difluorination or trifluorination of an alkyl group generally increases its stability towards SN2 reactions. acs.org

The table below outlines key considerations for compound design related to fluoroalkyl group stability.

Table 3: Design Considerations for Fluoroalkyl Group Stability

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Positional Isomerism | Move the fluorine atom away from a position where it can be displaced by an intramolecular nucleophile. | Increased chemical stability and reduced potential for reactive metabolite formation. |

| Electronic Modulation | Decrease the nucleophilicity of the participating heteroatom (e.g., nitrogen). acs.org | Slower rate of intramolecular cyclization. |

| Steric Shielding | Introduce bulky groups that sterically encumber the intramolecular reaction. | Improved stability in solution and under physiological conditions. |

| Degree of Fluorination | Utilize di- or trifluoromethyl groups which are less susceptible to SN2 displacement. acs.org | Enhanced metabolic stability. |

Mechanistic and Molecular Interaction Studies of 1 2 Fluoroethyl Piperidine Derivatives in Chemical Biology

Investigations into Neurotransmitter System Modulation

Derivatives of 1-(2-fluoroethyl)piperidine have shown significant activity within central nervous system pathways, particularly those involving dopamine (B1211576) and serotonin (B10506). Their ability to interact with key transport proteins highlights their potential as modulators of neurotransmission.

Dopamine and Serotonin Pathway Interactions

Research into piperidine-based compounds has revealed their interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT), both of which are critical for regulating neurotransmitter levels in the synaptic cleft. nih.govnih.gov The affinity of these derivatives for DAT and SERT is a key area of investigation. For instance, studies on piperidine (B6355638) analogues of GBR 12909, a well-known dopamine reuptake inhibitor, demonstrate high-affinity binding to the dopamine transporter. nih.govnih.gov

Similarly, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized and evaluated for their binding affinity to SERT. nih.gov These studies found that the inhibition constant (Ki) values for these compounds were in the nanomolar range, comparable to established serotonin reuptake inhibitors like fluoxetine. nih.gov Specifically, the affinity of these piperidinic compounds for SERT ranged from Ki values of 2 to 400 nM. nih.gov Further investigation into a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, which share structural similarities, showed that analogues with a hydroxyl group in the S configuration were more selective for DAT over SERT. nih.gov This stereoisomeric difference underscores the specific structural requirements for potent and selective interaction with these transporters.

Enzyme Inhibition Mechanisms by Piperidine-Containing Compounds

The piperidine moiety is a common feature in a variety of enzyme inhibitors. Studies have focused on the mechanisms by which these compounds inhibit key enzymes involved in neurodegeneration and viral replication.

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives containing the piperidine scaffold have been identified as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a significant target in the management of neurodegenerative diseases. researchgate.netmdpi.comacs.org Extensive research on pyridazinobenzylpiperidine derivatives has demonstrated their selective and reversible inhibition of MAO-B. researchgate.netmdpi.com

In one study, a series of 24 such derivatives were synthesized and evaluated. Most of the compounds exhibited greater inhibition of MAO-B than MAO-A. researchgate.netmdpi.com The most potent compound, designated S5, had an IC50 value of 0.203 μM for MAO-B and a selectivity index (SI) of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com Kinetic studies revealed that these compounds act as competitive and reversible inhibitors, with Ki values for the lead compounds S5 and S16 being 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. researchgate.netmdpi.comnih.gov Structure-activity relationship (SAR) studies indicated that the type and position of substituents on the phenyl ring significantly influence inhibitory activity. For example, a chloro substituent at the 3-position (compound S5) conferred greater MAO-B inhibition than other groups like fluoro, methoxy, or methyl. researchgate.netmdpi.com

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | MAO-B Ki (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| S5 | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 |

| S15 | 3.691 | >10 | N/A | N/A |

| S16 | >10 | 0.979 | 0.721 ± 0.074 | >10.21 |

HIV-1 Reverse Transcriptase Inhibition

The piperidine scaffold is also a key structural element in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.govnih.gov HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy. mdpi.commdpi.com NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. mdpi.com

Numerous studies have explored piperidine-containing derivatives as potent NNRTIs. For example, a series of piperidine-substituted triazine derivatives showed potent activity against wild-type HIV-1, with EC50 values in the low nanomolar range. nih.gov Another study focused on piperidine-linked pyridine (B92270) analogues, with some compounds showing greater efficacy against wild-type HIV-1 than reference drugs like nevirapine (B1678648) and efavirenz. nih.gov Specifically, compound BD-c1 was noted for its high potency (EC50 = 10 nM) and a high selectivity index (≥14,126). nih.gov Furthermore, research into piperidine-4-yl-aminopyrimidines has led to the identification of potent inhibitors active against a broad range of NNRTI-resistant mutant viruses. nih.gov More recent structure-based approaches have developed piperidine analogs that act as CD4 mimetic compounds, which inhibit viral infection and sensitize infected cells to antibody-dependent cellular cytotoxicity (ADCC). biorxiv.org

Receptor Agonist and Antagonist Profiling

Beyond transporters and enzymes, this compound derivatives have been profiled for their activity at various cell surface and intracellular receptors, revealing potent and selective interactions, particularly with sigma receptors.

Sigma-1 Receptor Agonism

The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum, which is implicated in a wide range of cellular functions and neurological diseases. nih.govrsc.org Derivatives of this compound have been identified as potent agonists and antagonists for this receptor. nih.goviasp-pain.orgacs.org

The piperidine moiety is considered a critical structural element for high affinity at the σ1 receptor. acs.org For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a high affinity for the σ1 receptor with a Ki value of 3.2 nM, acting as an agonist. rsc.org In other series, piperidine propionamide (B166681) derivatives have been developed as potent σ1 receptor antagonists. nih.goviasp-pain.org Compound 44 in one such study, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, demonstrated very high affinity for the σ1 receptor with a Ki of 1.86 nM. nih.gov The dual affinity of some piperidine derivatives for both sigma-1 and histamine (B1213489) H3 receptors has also been explored, highlighting the polypharmacological potential of this scaffold. nih.govacs.org

NMDA Receptor Antagonism

Derivatives of this compound have been investigated for their potential as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a crucial component of glutamatergic neurotransmission in the central nervous system, is a target for therapeutic intervention in a variety of neurological conditions. The overactivation of this receptor is implicated in excitotoxic neuronal damage.

One notable derivative, 1-(1-[5-(2'-[18F]Fluoroethyl)-2-thienyl]cyclohexyl)piperidine (18FE-TCP), was synthesized as a fluorine-18 (B77423) labeled analog of the potent NMDA receptor channel blocker, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP). This radiolabeled compound was developed to serve as a potential radioligand for in vivo imaging of the NMDA receptor-channel complex using positron emission tomography (PET).

Studies in rats demonstrated that the distribution of 18FE-TCP in the brain was consistent with the known locations of phencyclidine (PCP) binding sites on the NMDA receptor. The highest concentrations were observed in the hippocampus, followed by the striatum and cerebral cortex. Furthermore, the administration of unlabeled FE-TCP or another NMDA receptor antagonist successfully blocked the regional brain uptake of 18FE-TCP, confirming its interaction with the NMDA receptor. However, despite these findings, 18FE-TCP exhibited relatively low binding affinity and high non-specific binding, which may limit its utility as a PET radioligand.

The exploration of such fluorinated derivatives provides insight into the structural requirements for NMDA receptor antagonism. The incorporation of a fluoroethyl group on the piperidine nitrogen is a strategy being explored to modulate the pharmacokinetic and pharmacodynamic properties of NMDA receptor ligands.

| Compound | Target Receptor | Key Finding |

| 1-(1-[5-(2'-[18F]Fluoroethyl)-2-thienyl]cyclohexyl)piperidine (18FE-TCP) | NMDA Receptor | Heterogeneous brain distribution similar to PCP recognition sites, blocked by unlabeled ligand. |

| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | NMDA Receptor | Potent NMDA receptor channel blocker, used as a reference compound. |

Muscarinic Acetylcholine (B1216132) Receptor Ligand Interactions

The piperidine scaffold is a well-established pharmacophore in the design of ligands for muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are integral to the regulation of numerous physiological functions and are classified into five subtypes (M1-M5). The development of subtype-selective muscarinic ligands is a significant area of research for treating various disorders, including those affecting the central and peripheral nervous systems.

While direct studies on this compound as a muscarinic ligand are not extensively documented in the reviewed literature, the chemical structure suggests a potential for interaction. The basic nitrogen atom of the piperidine ring is a key feature for binding to the orthosteric site of muscarinic receptors. The nature of the substituent on this nitrogen atom can significantly influence both the affinity and selectivity of the ligand for different mAChR subtypes.

Research on other N-substituted piperidine analogs has demonstrated the importance of this position for achieving high affinity and selectivity. For instance, the design and synthesis of piperidinyl piperidine analogues have led to the identification of potent and selective M2 muscarinic receptor antagonists. These compounds showed a pronounced enhancement of brain acetylcholine release in in vivo studies.

The introduction of a 2-fluoroethyl group on the piperidine nitrogen introduces both steric bulk and electronic changes compared to a simple alkyl substituent. The electronegativity of the fluorine atom can influence the pKa of the piperidine nitrogen, which in turn can affect its interaction with the aspartate residue in the binding pocket of muscarinic receptors. Further investigation is required to fully elucidate the specific interactions of this compound and its derivatives with muscarinic receptor subtypes.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The structure-activity relationship (SAR) of piperidine derivatives is a broad and extensively studied field, given the prevalence of the piperidine motif in pharmacologically active compounds. The unique ability of the piperidine ring to be combined with various molecular fragments allows for the creation of new drugs with a wide range of biological activities. For this compound derivatives, SAR studies would focus on how modifications to both the piperidine ring and the N-fluoroethyl substituent impact interactions with biological targets like the NMDA and muscarinic receptors.

Regarding muscarinic receptor ligands, SAR studies on piperidinyl esters have shown that the size and electronic character of the side chain are crucial for inhibitory activity at M2 receptors. In contrast, M3-inhibitory activities were mainly attributed to the electronic nature of the side chain, with electron-withdrawing groups being associated with good activity. The 2-fluoroethyl group, with its electron-withdrawing fluorine atom, could therefore be expected to influence the activity and selectivity of piperidine-based muscarinic ligands.

The introduction of a fluorine atom can also impact the metabolic stability of a compound, which is a key consideration in drug design. The SAR of piperidine-based monoamine transporter inhibitors has also been explored, highlighting the effects of piperidine ring stereochemistry on potency. The versatility of the piperidine scaffold allows for its use in developing a wide array of therapeutic agents by modifying its substitution pattern.

| Modification | Potential Impact on Biological Activity |

| Fluoroethyl group on piperidine nitrogen | Alters basicity (pKa) of the nitrogen, potentially affecting ionic interactions with receptors. |

| Overall lipophilicity of the molecule | Influences non-specific binding and pharmacokinetic properties. |

| Substituents on the piperidine ring | Can confer selectivity for different receptor subtypes. |

| Stereochemistry of the piperidine ring | Can significantly affect the potency of the compound. |

Derivatization Strategies for Advanced Chemical Biology and Material Science Research

Design and Synthesis of Piperidine (B6355638) Conjugates for Targeted Delivery Research

The development of drug conjugates is a sophisticated strategy to enhance the therapeutic index of active agents by delivering them specifically to the site of action, thereby minimizing off-target effects. The 1-(2-fluoroethyl)piperidine scaffold is utilized in the design of such conjugates, particularly for targeting the central nervous system (CNS) and specific cell receptors. encyclopedia.pubgoogle.com

The design principle often involves linking the piperidine derivative, which can act as a pharmacophore or a targeting moiety itself, to a therapeutic agent, a targeting ligand, or a larger delivery vehicle like a protein. nih.govmdpi.com The introduction of the 2-fluoroethyl group has been shown to enhance the ability of compounds to pass through the blood-brain barrier, a critical feature for drugs targeting the CNS. encyclopedia.pub

Synthesis of these conjugates involves precise chemical reactions to link the components. A common approach is to first synthesize a derivative of this compound that bears a reactive functional group. For instance, 1-(2-hydroxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine was synthesized as an intermediate, which was then further modified for radiolabeling, a process analogous to creating a conjugate for imaging-guided therapy. nih.gov The synthesis of piperazine-based compounds featuring piperidine rings for conjugation to the protein Humanized Ferritin (HumAfFt) to deliver siRNA highlights a relevant strategy. nih.gov This involved rational design of the linker molecules and chemoselective reactions, such as using thiol-reactive groups (e.g., maleimide), to attach them to a specific cysteine residue on the protein. nih.gov Small-molecule drug conjugates (SMDCs) represent another advanced platform where a targeting moiety, a linker, and a drug are precisely assembled. researchgate.net

The table below summarizes representative strategies for piperidine conjugate design.

| Conjugate Type | Targeting Moiety/Strategy | Linker Type/Conjugation Chemistry | Rationale/Application |

| Small-Molecule Drug Conjugate (SMDC) | Receptor-specific ligands (e.g., for Prostate-Specific Membrane Antigen) | Cleavable or non-cleavable linkers attached via functional groups. | Targeted delivery of cytotoxic agents or immunomodulators to cancer cells. mdpi.comresearchgate.net |

| Protein-Drug Conjugate | Protein carrier (e.g., Humanized Ferritin) | Thiol-reactive linkers (e.g., maleimide) for site-specific cysteine modification. | Delivery of nucleic acids (siRNA) to specific cells, leveraging the protein's natural uptake mechanisms. nih.gov |

| Radiolabeled Ligand | Sigma (σ) receptor affinity of the core structure | Direct fluoroethylation with ¹⁸F or attachment of a chelator for a radiometal. | Positron Emission Tomography (PET) imaging to visualize receptor distribution in vivo. nih.govresearchgate.net |

Integration into Polymeric Structures or Hybrid Materials

The incorporation of specific chemical functionalities into polymers is a powerful method to create materials with novel properties for applications ranging from drug delivery to advanced coatings. The this compound moiety can be integrated into polymeric chains to impart specific characteristics.

A direct method to achieve this is through the synthesis of a monomer derived from the parent compound, followed by polymerization. researchcommons.orgresearchcommons.org For example, research has been conducted on the synthesis and polymerization of 1-chloro-3-piperidino-2-propylmethacrylate, a monomer containing a piperidine cycle. researchcommons.orgresearchcommons.org The synthesis first involves creating an amino alcohol from piperidine, which is then esterified with methacrylic acid to yield the polymerizable monomer. researchcommons.org

The subsequent radical polymerization of such monomers can be initiated using standard initiators in various organic solvents. researchcommons.orgresearchcommons.org The polymerization kinetics are influenced by factors such as the nature of the solvent, temperature, and the concentrations of the monomer and initiator. researchcommons.orgresearchcommons.org This approach allows for the creation of homopolymers or copolymers where the piperidine functionality is a repeating unit along the polymer backbone. These functionalized polymers can be used to form hybrid materials, such as polymerized DNA nanoparticles (PDNs) for targeted drug delivery, where different components are assembled to achieve a specific function. rsc.org

The table below presents kinetic data from a study on the radical polymerization of a piperidine-containing monomer, demonstrating the scientific investigation into integrating such moieties into polymers. researchcommons.org

| Parameter | Value | Conditions |

| Reaction Order (Monomer) | 1.5 | Radical polymerization in an organic solvent. researchcommons.org |

| Reaction Order (Initiator) | 0.56 | Radical polymerization in an organic solvent. researchcommons.org |

| Activation Energy (Ea) | 59.8 kJ/mol | Radical polymerization in an organic solvent. researchcommons.org |

Exploration of Piperidine Derivatives as Chemical Probes in Biological Systems

Chemical probes are essential tools for visualizing and quantifying biological molecules and processes in living systems. nih.govrsc.org Derivatives of this compound have been successfully developed as highly specific probes, particularly as radioligands for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net PET is a non-invasive imaging technique that uses compounds labeled with positron-emitting radioisotopes, such as Fluorine-18 (B77423) (¹⁸F), to map the distribution of specific molecular targets in the body. nih.gov

The this compound structure is particularly amenable to labeling with ¹⁸F. The strategy involves synthesizing a precursor molecule, often containing a leaving group (like a tosylate or mesylate) on the ethyl side chain. This precursor is then reacted with [¹⁸F]fluoride ion in the final step to produce the radiolabeled probe. nih.govresearchgate.net

Two prominent examples are:

[¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE): This is a potent and selective agonist for sigma-1 (σ₁) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov Its synthesis involves the alkylation of a mesylate precursor with [¹⁸F]fluoride. nih.gov

[¹⁸F]fluspidine: This is a spirocyclic piperidine derivative that also contains a 2-[¹⁸F]fluoroethyl group. researchgate.net It is a selective ligand for σ₁ receptors and has been investigated for neuroimaging. researchgate.net

These probes allow for the in vivo quantification and mapping of σ₁ receptors in the brain, providing valuable insights into disease pathology. nih.govresearchgate.net The design of such probes relies on creating a structure that retains high affinity and selectivity for its biological target while incorporating the radioisotope without compromising its binding properties. mdpi.com

The following table details the research findings for these specific ¹⁸F-labeled piperidine probes.

| Probe Name | Precursor | Target | Radiochemical Yield (EOB)¹ | Specific Activity (EOS)² | Synthesis Time |

| [¹⁸F]SFE | 1-(2-Mesyloxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine | Sigma-1 (σ₁) Receptor | 59 ± 8% | 106.93 ± 23.68 GBq/µmol | ~100 min nih.gov |

| [¹⁸F]fluspidine | 1'-Benzyl-3-(2-tosyloxyethyl)-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] | Sigma-1 (σ₁) Receptor | 35-60% (isolated) | 30-55 GBq/µmol | Not specified researchgate.net |

¹EOB = End of Bombardment ²EOS = End of Synthesis

Future Research Directions and Unexplored Avenues for 1 2 Fluoroethyl Piperidine Chemistry

Development of Novel Synthetic Routes to Fluoroethylated Piperidines

While established methods for the synthesis of 1-(2-fluoroethyl)piperidine and its analogues exist, the development of more efficient, versatile, and environmentally benign synthetic routes remains a key area of future research. Current strategies often involve the N-alkylation of piperidine (B6355638) with a 2-fluoroethyl electrophile, such as 2-fluoroethyl bromide, or the reduction of corresponding pyridinium (B92312) salts. semanticscholar.org

Future explorations are likely to focus on several promising avenues:

Catalytic Methods: Advances in heterogeneous catalysis are enabling the efficient and chemoselective transformation of fluoropyridines into the corresponding fluorinated piperidines using commercially available catalysts. Further research into novel catalytic systems, including those based on earth-abundant metals, could lead to more cost-effective and scalable syntheses. Gold-catalyzed and palladium-catalyzed oxidative amination of non-activated alkenes also represent modern approaches for creating substituted piperidines. semanticscholar.org

Late-Stage Fluoroethylation: Introducing the fluoroethyl group at a later stage in a synthetic sequence can significantly enhance synthetic efficiency and allow for the rapid generation of diverse analogues. rsc.org Developing novel fluoroethylating reagents that are more selective and functional-group tolerant is a critical goal. researchgate.net

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a powerful tool for highly selective transformations under mild conditions. nih.gov A recent breakthrough involves the use of a fluoroethyl analogue of S-adenosylmethionine (FEt-SeAM) in conjunction with methyltransferase enzymes to achieve enzymatic fluoroethylation of various nucleophiles. acs.org This strategy could be adapted to produce chiral fluoroethylated piperidines with high enantiomeric purity, providing a valuable tool for late-stage functionalization of complex natural products and drugs. acs.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of fluoroethylated piperidines could streamline production and facilitate easier optimization of reaction conditions.

Advanced Radioligand Design for Emerging Biological Targets

The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into the this compound structure has been instrumental in developing radioligands for Positron Emission Tomography (PET) imaging. frontiersin.org A prime example is [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), a potent and selective radioligand for the sigma-1 (σ₁) receptor. nih.govnih.gov

| Radioligand | Target Receptor | Dissociation Constant (Kd) | Key Finding |

| [¹⁸F]SFE | Sigma-1 (σ₁) | 5 nM | Exhibits faster CNS clearance compared to similar radioligands, making it a potentially superior PET tracer for human studies. nih.gov |

| (S)-[¹⁸F]Fluspidine | Sigma-1 (σ₁) | 0.59 nM (Ki) | Used to visualize increased σ₁ receptor density in the brains of patients with major depressive disorder. mdpi.com |

Future research in this area will focus on several key objectives:

Targeting Novel Receptors: While the sigma-1 receptor has been a major focus, the this compound scaffold can be adapted to design radioligands for other emerging CNS targets implicated in neurological and psychiatric disorders. This includes exploring derivatives that target specific subtypes of receptors like cyclooxygenase-2 (COX-2) or various G-protein coupled receptors (GPCRs). nih.govmdpi.com

Improving Pharmacokinetics: A critical challenge in radioligand design is achieving the optimal balance between target affinity and pharmacokinetic properties, such as blood-brain barrier penetration and clearance rate. nih.gov Future work will involve fine-tuning the lipophilicity and metabolic stability of new radioligand candidates to enhance their imaging characteristics.

Theranostic Applications: Combining diagnostic imaging with targeted therapy, or "theranostics," is a rapidly growing field. Fluoroethylated piperidine derivatives could be developed into theranostic agents by incorporating a therapeutic radionuclide alongside the imaging isotope, allowing for simultaneous visualization and treatment of diseases like cancer, where sigma receptors are often overexpressed. nih.gov

Comprehensive Mechanistic Elucidation of Bioactive Derivatives

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. This involves elucidating their interactions with target proteins and characterizing their metabolic pathways. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying the piperidine scaffold to probe how changes in structure affect biological activity. nih.govrsc.org

Future mechanistic studies will benefit from:

Advanced Structural Biology: Techniques such as cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of ligands bound to their receptor targets. Elucidating the crystal structure of a this compound derivative in complex with a target like the sigma-1 receptor would offer invaluable insights into the specific binding interactions.

Molecular Dynamics (MD) Simulations: As demonstrated with the sigma-1 ligand fluspidine, MD simulations can reveal the dynamic interactions between a ligand and its receptor. mdpi.com These simulations can identify key amino acid residues responsible for binding and help explain differences in affinity and selectivity among different derivatives. For instance, simulations showed a strong ionic interaction between the protonated amino group of the piperidine ring in fluspidine and the glutamate (B1630785) 172 residue of the σ₁ receptor. mdpi.com

Metabolite Identification: Characterizing the metabolic fate of these compounds is essential. Studies on fluspidine identified N-debenzylation and p-hydroxylation as major metabolic pathways. mdpi.com A comprehensive understanding of metabolism helps in designing derivatives with improved stability and predictable pharmacokinetic profiles.

Computational Design and Predictive Modeling for Structure-Property Optimization

In silico methods are becoming indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. click2drug.org For this compound chemistry, computational approaches can guide the synthesis of new derivatives with optimized properties.

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov By building robust and validated QSAR models for fluoroethylated piperidine derivatives, researchers can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the known structural features required for binding to a specific target, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify novel fluoroethylated piperidine derivatives with a high probability of being active.

Molecular Docking and Free Energy Calculations: Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed biological activity. nih.govresearchgate.net Combining docking with more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions of binding affinity, guiding the optimization of ligand potency and selectivity. d-nb.info These computational studies can elucidate crucial interactions, as seen in the analysis of a potent piperidine-based sigma-1 receptor agonist, guiding further structure-based optimization. nih.gov

By integrating these advanced computational tools with synthetic chemistry and biological evaluation, future research will unlock the full potential of the this compound scaffold in developing next-generation therapeutics and diagnostic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。